

The Cellular Target of CZC-25146: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	CZC-25146	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 is a potent and selective small molecule inhibitor that has garnered significant interest within the fields of neurodegenerative disease research and kinase inhibitor development. This technical guide provides a comprehensive overview of the cellular target of **CZC-25146**, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the study of kinase signaling pathways.

Primary Cellular Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

The primary cellular target of **CZC-25146** is Leucine-Rich Repeat Kinase 2 (LRRK2), a large, multi-domain protein with both kinase and GTPase activity.[1][2][3][4][5] Mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease (PD), making it a key therapeutic target.[2][5][6] **CZC-25146** acts as a potent inhibitor of the kinase function of LRRK2.[1][3][4]

Mechanism of Action



CZC-25146 exerts its inhibitory effect on LRRK2's kinase domain, which is responsible for transferring a phosphate group from ATP to substrate proteins.[1][2][7] The G2019S mutation, one of the most common pathogenic LRRK2 mutations, leads to hyperactivation of its kinase activity.[5] CZC-25146 has been shown to inhibit both wild-type (WT) LRRK2 and the hyperactive G2019S mutant with nanomolar potency.[1][4] By blocking the kinase activity of LRRK2, CZC-25146 can attenuate the downstream pathological effects associated with its hyperactivation, such as neuronal injury and neurite retraction.[2][6]

Quantitative Data

The inhibitory activity of **CZC-25146** against its primary target and its selectivity have been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of CZC-25146 against LRRK2

Target	Assay Type	IC50 (nM)	Reference
Human Wild-Type LRRK2	Cell-free assay	4.76	[1][4]
Human G2019S LRRK2	Cell-free assay	6.87	[1][4]

Table 2: Off-Target Kinase Inhibition Profile of CZC-25146

CZC-25146 has been profiled against a panel of kinases to determine its selectivity. While highly selective for LRRK2, it has shown inhibitory activity against a small number of other kinases at higher concentrations.[3][4][7]



Off-Target Kinase	
PLK4	
GAK	
TNK1	
CAMKK2	
PIP4K2	

Note: Specific IC50 values for off-target kinases are not consistently reported in the public domain but are generally higher than for LRRK2.

Table 3: Cellular Activity of CZC-25146

Cellular Model	Effect	EC50 (nM)	Reference
Primary rodent neurons with G2019S LRRK2	Attenuation of neuronal injury	~100	[2][4]
Primary human neurons with G2019S LRRK2	Rescue of neurite defects	< 8	[6]

Experimental Protocols

The identification and characterization of **CZC-25146** as a LRRK2 inhibitor have been supported by a range of sophisticated experimental techniques.

Chemoproteomics-Based Inhibitor Discovery and Profiling

A chemoproteomics strategy was employed to identify and profile potent and selective LRRK2 inhibitors, including **CZC-25146**.[2][6]

Methodology:



- Affinity Matrix Preparation: A linkable analog of a known kinase inhibitor (e.g., sunitinib) is synthesized and immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix.[2]
- Lysate Incubation: Cell or tissue lysates expressing the target kinase (LRRK2) are incubated with the affinity matrix.[6]
- Competitive Binding: The lysate is pre-incubated with a library of small molecule inhibitors, including **CZC-25146**, at various concentrations before being added to the affinity matrix.[2]
- Protein Pulldown and Digestion: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted and digested into peptides, typically using trypsin.
- Quantitative Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were competed off by the free inhibitor.[2][6]
- IC50 Determination: The concentration-dependent displacement of LRRK2 from the affinity matrix is used to calculate the IC50 value for the inhibitor.

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to measure the kinase activity of LRRK2 and the inhibitory potential of compounds like CZC-25146.[6]

Methodology:

- Reaction Components: Recombinant human wild-type or G2019S LRRK2 enzyme, a biotinylated peptide substrate, and ATP are combined in a reaction buffer.
- Inhibitor Addition: CZC-25146 is added at a range of concentrations.
- Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for phosphorylation of the substrate.



- Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled anti-phosphoserine antibody (donor) and a streptavidinallophycocyanin (APC) conjugate (acceptor).
- Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.
- IC50 Calculation: The reduction in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value.

Neurite Outgrowth Assay in Primary Neurons

This assay is used to assess the ability of **CZC-25146** to rescue the toxic effects of mutant LRRK2 on neuronal morphology.[2][6]

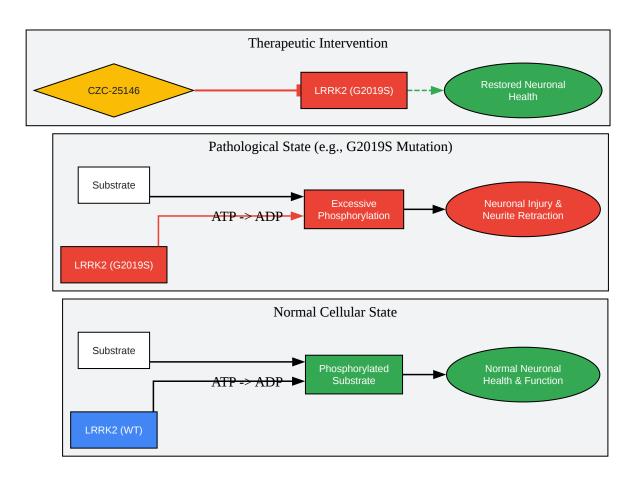
Methodology:

- Cell Culture: Primary cortical neurons are isolated from rodents or derived from human induced pluripotent stem cells (iPSCs) and cultured.[2][8]
- Transfection: Neurons are transfected with plasmids encoding for mutant LRRK2 (e.g., G2019S) and a fluorescent reporter protein (e.g., GFP) to visualize neuronal morphology.[2]
 [6]
- Compound Treatment: **CZC-25146** is added to the culture medium at various concentrations at the time of transfection.[2]
- Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite growth.[8]
- Imaging: The neurons are fixed, and images are captured using a high-content imaging system.[8]
- Quantification: The length and branching of neurites of the GFP-positive neurons are quantified using automated image analysis software.[2][6]



• EC50 Determination: The concentration of **CZC-25146** that produces a half-maximal rescue of the neurite shortening phenotype is determined.[6]

Visualizations Signaling Pathway

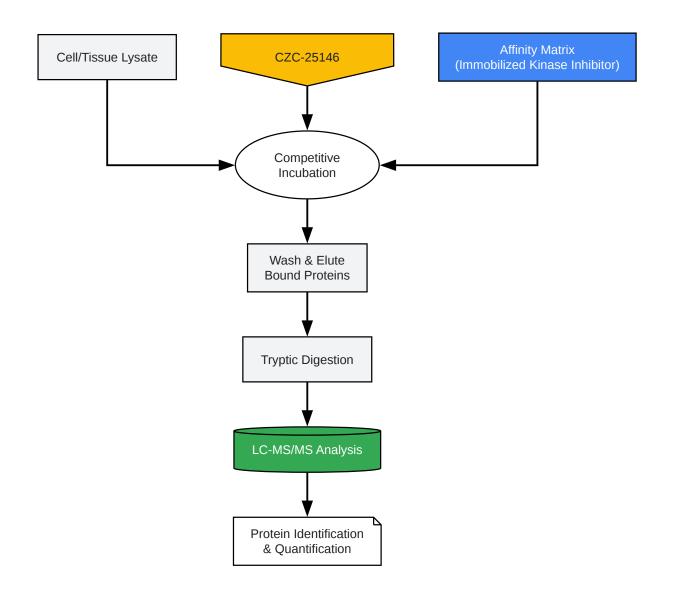


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Caption: LRRK2 signaling in normal, pathological, and CZC-25146-treated states.

Experimental Workflow: Chemoproteomics

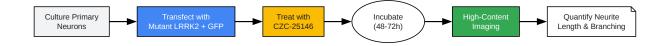




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Caption: Workflow for chemoproteomics-based inhibitor profiling.

Experimental Workflow: Neurite Outgrowth Assay



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